molecular formula C13H11FN6O B2467374 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1325303-57-8

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2467374
CAS No.: 1325303-57-8
M. Wt: 286.27
InChI Key: SPQUCGKFDVZMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the pyrrole group: This step involves the reaction of the triazole intermediate with a pyrrole derivative under suitable conditions.

    Addition of the fluorophenyl group: This can be done through a substitution reaction where a fluorophenyl halide reacts with the triazole-pyrrole intermediate.

    Formation of the carbohydrazide group: This final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the desired therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other triazole derivatives, such as:

  • 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-pyrrol-1-yltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6O/c14-9-3-5-10(6-4-9)20-13(19-7-1-2-8-19)11(17-18-20)12(21)16-15/h1-8H,15H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQUCGKFDVZMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.